3-Amino-1-propanol

描述

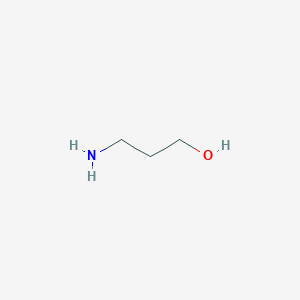

Structure

3D Structure

属性

IUPAC Name |

3-aminopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGQZFFCHPXWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Record name | N-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059746 | |

| Record name | 3-Aminopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propanolamine is a colorless to pale yellow liquid with a fishy odor. Less dense than water. Melting point 12.4 °C (54 °F). Moderately toxic by ingestion., Colorless to pale yellow liquid with a fishy odor; mp = 12.4 deg C; [CAMEO] Colorless liquid with an odor of amines; mp = 11 deg C; [Alfa Aesar MSDS] | |

| Record name | N-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

369.5 °F at 760 mmHg (USCG, 1999), 187-188 °C @ 756 MM HG | |

| Record name | N-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

175 °F (USCG, 1999), 175 °F | |

| Record name | N-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, ALCOHOL & ETHER, MISCIBLE WITH ACETONE & CHLOROFORM | |

| Record name | PROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9824 @ 26 °C/4 °C | |

| Record name | N-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.07 [mmHg] | |

| Record name | Propanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

156-87-6 | |

| Record name | N-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMA7C44XGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

52 °F (USCG, 1999), 12.4 °C | |

| Record name | N-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-1-propanol (CAS 156-87-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-1-propanol (also known as propanolamine), a versatile bifunctional molecule with significant applications across the pharmaceutical, personal care, and chemical industries.[1][2][3][4] This document details its chemical and physical properties, safety and handling protocols, spectroscopic data, and key applications, with a focus on its role as a chemical intermediate.

Core Chemical and Physical Properties

This compound (C₃H₉NO) is a colorless to pale yellow, viscous liquid with a characteristic fishy, amine-like odor.[5][6][7][8] Its bifunctional nature, possessing both a primary amine (-NH₂) and a primary hydroxyl (-OH) group, allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis.[1] This dual reactivity enables reactions such as acylation, salt formation, esterification, and etherification.[1] The compound is hygroscopic and miscible with water, alcohol, ether, acetone, and chloroform.[5][6][7][9]

Quantitative Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 75.11 g/mol | [1][5][10] |

| Appearance | Clear colorless to pale yellow liquid | [1][5][7][8] |

| Melting Point | 10-12.4 °C (50-54.3 °F) | [6][10][11] |

| Boiling Point | 184-188 °C (363.2-370.4 °F) at 760 mmHg | [6][10][12] |

| Density | 0.982 - 0.99 g/cm³ at 20 °C | [10][11] |

| Refractive Index (n20/D) | 1.4598 - 1.4617 | [6] |

| Vapor Pressure | 0.149 hPa at 25 °C; 2.1 mmHg at 20 °C | [7][11] |

| Vapor Density | 2.59 (vs air) | [7] |

| Flash Point | 100-101 °C (212-213.8 °F) | [7][11][12] |

| Autoignition Temperature | 385 °C (725-770 °F) | [7][8][11] |

| Water Solubility | Miscible / Soluble | [5][6][7] |

| pKa | 9.96 (+1) at 25°C | [8] |

| LogP (o/w) | -1.12 to -1.131 (est) | [5][13] |

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description | Source(s) |

| ¹H NMR | Spectra available in CDCl₃. Key shifts are observed for the different proton environments. | [14][15] |

| ¹³C NMR | Data available for structural confirmation. | [14] |

| IR Spectroscopy | Infrared spectra confirm the presence of O-H and N-H stretching, characteristic of the alcohol and amine functional groups. | [6][16] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available, with the molecular ion peak observed at m/z 75. | [6][14][16] |

| Purity (Assay) | Commercially available with purities of ≥99% or ≥99.5% (GC).[2] |

Reactivity, Stability, and Handling

Reactivity Profile: this compound's amine group imparts basicity, allowing it to neutralize acids in exothermic reactions to form salts and water.[1][17] It can be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[17] It also reacts with strong oxidizing agents.[5][8]

Stability and Storage: The compound is stable under normal temperatures and pressures.[5][18] It is, however, hygroscopic and should be stored in a cool, dry, well-ventilated area in tightly closed containers.[7][19][20] Containers should be kept upright to prevent leakage.[7][19]

Decomposition: When heated to decomposition or during combustion, it can emit toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][12][20]

Safety and Toxicology

This compound is classified as harmful and corrosive.[11][19] It can cause severe skin burns and serious eye damage.[12][19]

Quantitative Toxicity Data

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 2830 uL/kg | [13] |

| LD50 | Mouse | Intraperitoneal | 1202 mg/kg | [13] |

| LD50 | Rabbit | Skin | 1250 uL/kg | [13] |

Safety and Handling Protocols

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).[12][19]

-

Skin Protection: Wear protective gloves and chemical-resistant clothing.[12]

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory device. A full-face supplied air respirator may be necessary if risk assessment indicates it.[12][19]

Handling and First Aid:

-

Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[7][19] Use only in a well-ventilated area.[5] Wash thoroughly after handling.[5]

-

In case of contact:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[7]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7]

Applications in Research and Drug Development

This compound is a key intermediate in various industrial and pharmaceutical applications.

-

Pharmaceutical Synthesis: It is a crucial building block for producing active pharmaceutical ingredients (APIs) and intermediates.[2][3] Notable examples include its use in the synthesis of cyclophosphamide (B585) and dexpanthenol.[1][2] It also serves as a precursor for medicinally important compounds through selective O- or N-arylation and amidation.

-

Chemical Intermediate: Its bifunctional nature makes it a versatile intermediate for producing a wide range of compounds, including surfactants, polymers, and specialty chemicals.[1][3] It is used in the preparation of polyurethanes and poly(propyl ether imine) dendrimers.

-

Personal Care Products: In cosmetics and personal care formulations, it functions as an emollient, emulsifier, and pH adjuster.[1][2][4]

-

Other Industrial Uses: It is employed as a corrosion inhibitor in water treatment, a dispersing agent in inks and cleaners, and in the absorption of gases like carbon dioxide.[1][9]

Experimental Protocols and Workflows

While specific, detailed experimental protocols are proprietary and vary by application, the following diagrams illustrate generalized workflows relevant to researchers using this compound.

Logical Relationship of Structure to Application

The diagram below illustrates how the distinct functional groups of this compound lead to its diverse applications.

Caption: Bifunctional nature of this compound and its resulting applications.

Generalized Experimental Workflow for Synthesis

This workflow outlines the typical steps for using this compound as a reactant in a chemical synthesis.

Caption: Generalized workflow for chemical synthesis using this compound.

Laboratory Safety and Handling Workflow

This diagram provides a logical flow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe laboratory handling of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. dataintelo.com [dataintelo.com]

- 4. products.basf.com [products.basf.com]

- 5. This compound(156-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Aminopropanol - Safety Data Sheet [chemicalbook.com]

- 8. 3-Aminopropanol | 156-87-6 [chemicalbook.com]

- 9. univarsolutions.com [univarsolutions.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound, 156-87-6 [thegoodscentscompany.com]

- 14. 3-Aminopropanol(156-87-6) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 1-Propanol, 3-amino- [webbook.nist.gov]

- 17. echemi.com [echemi.com]

- 18. lobachemie.com [lobachemie.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. multichemindia.com [multichemindia.com]

Synthesis of 3-Amino-1-propanol from Ethylene Cyanohydrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-1-propanol from ethylene (B1197577) cyanohydrin (3-hydroxypropionitrile). This compound is a valuable building block in the pharmaceutical and chemical industries, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. This document details the primary synthetic routes, including catalytic hydrogenation and chemical reduction, with a focus on providing practical experimental protocols, comparative quantitative data, and visual representations of the reaction pathways and workflows.

Introduction

This compound is an organic compound containing both an amine and a primary alcohol functional group. This bifunctionality makes it a versatile intermediate for the synthesis of a wide range of molecules.[1] Its primary precursor, ethylene cyanohydrin, can be synthesized from the reaction of ethylene oxide with hydrogen cyanide. The subsequent conversion of the nitrile group of ethylene cyanohydrin to a primary amine affords this compound. The two predominant methods for this transformation are catalytic hydrogenation and reduction using metal hydrides. This guide will explore these methods in detail, providing researchers with the necessary information to select and perform the optimal synthesis for their specific needs.

Synthetic Pathways

The core of the synthesis lies in the reduction of the nitrile functionality of ethylene cyanohydrin. The overall transformation is depicted below:

Figure 1: Overall reaction for the synthesis of this compound.

This reduction can be achieved through two primary methodologies: catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the synthesis of this compound.[2][3] This process involves the reaction of ethylene cyanohydrin with hydrogen gas in the presence of a metal catalyst.

The most common catalyst for this reaction is Raney Nickel , a porous nickel catalyst known for its high activity in nitrile hydrogenations.[4] Other catalysts, such as rhodium-based catalysts, have also been employed.[4] The choice of catalyst can influence the reaction conditions and selectivity.

The hydrogenation is typically carried out at elevated temperatures and pressures. Industrial processes often operate at temperatures ranging from 50 to 150 °C and hydrogen pressures from 100 to 300 bar.[2][3] To suppress the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is frequently added to the reaction mixture.[2][3] The molar ratio of ammonia to ethylene cyanohydrin can vary significantly, from 1.1:1 to 25:1.[2]

Chemical Reduction using Lithium Aluminum Hydride (LAH)

For laboratory-scale synthesis, reduction with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄ or LAH) is a common and effective method.[5][6] LAH is a potent hydride donor capable of reducing a wide variety of functional groups, including nitriles, to the corresponding primary amines.[5][7]

The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at temperatures ranging from 0 °C to room temperature.[2] A crucial aspect of LAH reductions is the work-up procedure, which involves carefully quenching the excess reactive LAH and hydrolyzing the resulting aluminum complexes to liberate the amine product.[5][8] Several methods exist for the work-up, often involving the sequential addition of water and a sodium hydroxide (B78521) solution.[2][8]

Quantitative Data Summary

The selection of a synthetic method often depends on factors such as scale, desired purity, and available equipment. The following tables summarize quantitative data for the different synthetic approaches.

| Method | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Solvent | Additives | Yield (%) | Reference(s) |

| Catalytic Hydrogenation | Raney Nickel | 50 - 150 | 120 - 250 | Ethanol (B145695) / Ammonia | Ammonia | High (Industrial) | [2][3] |

| Catalytic Hydrogenation | Rhodium on Carbon | 20 - 110 | 1 - 14 | Two-phase organic/water | Basic substance | Not specified | [4] |

| Chemical Reduction | LiAlH₄ | 0 - Room Temp. | Atmospheric | THF / Diethyl Ether | - | ~55 (lab scale) | [6] |

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound.

| Parameter | Industrial Catalytic Hydrogenation | Laboratory LAH Reduction |

| Scale | Large (kg to tons) | Small (mg to g) |

| Equipment | High-pressure reactor | Standard laboratory glassware |

| Safety | High pressure H₂, pyrophoric catalyst | Pyrophoric and water-reactive reagent |

| Byproducts | Secondary/tertiary amines | Aluminum salts |

| Work-up | Catalyst filtration, distillation | Careful quenching, filtration, extraction |

Table 2: Comparison of Process Parameters.

Experimental Protocols

This section provides detailed experimental procedures for both the catalytic hydrogenation and the LAH reduction methods.

Catalytic Hydrogenation with Raney Nickel (Illustrative Lab-Scale Protocol)

This protocol is a representative example for a laboratory-scale hydrogenation.

Materials:

-

Ethylene cyanohydrin

-

Raney Nickel (slurry in water)

-

Anhydrous ethanol

-

Liquid ammonia

-

High-pressure autoclave with stirrer and temperature/pressure controls

-

Hydrogen gas source

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5 g) with anhydrous ethanol (3 x 50 mL) to remove water. The catalyst should be kept wet with solvent at all times to prevent ignition upon contact with air.[9]

-

Reaction Setup: To the high-pressure autoclave, add anhydrous ethanol (100 mL) and the washed Raney Nickel catalyst.

-

Add ethylene cyanohydrin (e.g., 20 g, 0.28 mol) to the autoclave.

-

Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Introduce liquid ammonia (e.g., 24 g, 1.4 mol) into the autoclave.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 150 bar).

-

Begin stirring and heat the reaction mixture to the desired temperature (e.g., 100 °C).

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Purge the autoclave with nitrogen gas.

-

Carefully open the autoclave and filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be kept wet with a solvent to prevent it from becoming pyrophoric.

-

Purification: The filtrate, containing this compound, ethanol, and residual ammonia, is then subjected to distillation to remove the solvent and purify the product.

Reduction with Lithium Aluminum Hydride (LAH)

This protocol provides a detailed procedure for the LAH reduction of ethylene cyanohydrin.

Materials:

-

Ethylene cyanohydrin

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard reaction glassware (three-necked flask, dropping funnel, condenser) under an inert atmosphere (nitrogen or argon)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, place LAH (e.g., 1.5 equivalents relative to the nitrile) and suspend it in anhydrous THF (10 volumes).[2]

-

Cool the suspension to 0 °C using an ice bath.

-

Addition of Nitrile: Dissolve ethylene cyanohydrin (1 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours or until the reaction is complete (monitored by TLC).[2]

-

Work-up (Fieser Method): Cool the reaction mixture back to 0 °C.[8]

-

Carefully and slowly add water (x mL, where x is the mass of LAH in grams) dropwise to quench the excess LAH. Hydrogen gas will evolve.[8]

-

Add 15% aqueous sodium hydroxide solution (x mL) dropwise.[8]

-

Add water (3x mL) dropwise.[8]

-

Allow the mixture to warm to room temperature and stir for 15-30 minutes until a white, granular precipitate forms.[8]

-

Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to ensure complete drying.[8]

-

Isolation: Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with THF or diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation.

Visualizations

Synthetic Pathway Diagram

Figure 2: Synthetic routes to this compound.

Experimental Workflow Diagram

Figure 3: Comparative experimental workflows.

Purification

The final step in the synthesis of this compound is purification. The most common method for purifying the crude product is vacuum distillation .[3][10] This technique is particularly suitable for high-boiling liquids like this compound (boiling point ~187-190 °C at atmospheric pressure) as it allows for distillation at a lower temperature, thus preventing thermal decomposition.[10] For industrial processes, multi-stage distillation columns are employed to achieve high purity.[3]

Safety Considerations

-

Ethylene Cyanohydrin: This starting material is toxic and can release hydrogen cyanide upon decomposition. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Raney Nickel: This catalyst is pyrophoric, especially when dry. It should always be handled as a slurry in a solvent and never allowed to dry in the air.[9]

-

Lithium Aluminum Hydride (LAH): LAH is a highly reactive and water-sensitive reagent. It can ignite upon contact with water or moist air, releasing flammable hydrogen gas. All reactions and work-up procedures involving LAH must be conducted under an inert atmosphere with strict exclusion of moisture.[5][11]

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. High-pressure hydrogenation should only be performed in a properly designed and shielded autoclave by trained personnel.

Conclusion

The synthesis of this compound from ethylene cyanohydrin can be effectively achieved through both catalytic hydrogenation and chemical reduction with LAH. The choice of method depends on the desired scale of the reaction and the available resources. Catalytic hydrogenation, particularly with Raney Nickel, is the preferred method for large-scale industrial production due to its efficiency and cost-effectiveness. For laboratory-scale synthesis, LAH reduction offers a convenient and high-yielding alternative. Proper purification, typically by vacuum distillation, is essential to obtain high-purity this compound suitable for its various applications in the pharmaceutical and chemical industries. Strict adherence to safety protocols is paramount when working with the hazardous materials involved in these syntheses.

References

- 1. rod.beavon.org.uk [rod.beavon.org.uk]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents [patents.google.com]

- 4. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]

- 5. byjus.com [byjus.com]

- 6. scribd.com [scribd.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Workup [chem.rochester.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Purification [chem.rochester.edu]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

An In-depth Technical Guide to 3-Amino-1-propanol: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, isomers, and key physicochemical properties of 3-amino-1-propanol. Detailed experimental protocols for the synthesis and analysis of this compound and its isomers are also presented to support research and development activities in the pharmaceutical and chemical industries.

Structural Elucidation of this compound

This compound, also known as propanolamine, is a simple organic molecule containing both a primary amine and a primary alcohol functional group. Its chemical structure is characterized by a three-carbon backbone with a hydroxyl group at one terminus and an amino group at the other.

Molecular Formula: C₃H₉NO[1][2]

IUPAC Name: 3-aminopropan-1-ol[2]

Structural Formula: HOCH₂CH₂CH₂NH₂[1]

InChI: InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2[2]

Isomerism in C₃H₉NO

The molecular formula C₃H₉NO gives rise to a variety of structural (constitutional) isomers and, in some cases, stereoisomers. Understanding the distinct properties of these isomers is crucial for applications in drug development and chemical synthesis, where specific molecular architectures are required for desired biological activity or chemical reactivity.

Constitutional Isomers

Constitutional isomers of this compound have the same molecular formula but differ in the connectivity of their atoms. These include other amino alcohols with different substitution patterns, as well as compounds with different functional groups such as ethers and secondary or tertiary amines.

A summary of the key constitutional isomers of C₃H₉NO is provided in the table below, along with their physicochemical properties.

| Isomer Name | Structural Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |

| This compound | HOCH₂CH₂CH₂NH₂ | 10-12[5][6] | 184-187[5] | 0.982 @ 20°C[5] | Miscible[7] |

| 1-Amino-2-propanol | CH₃CH(OH)CH₂NH₂ | -2[2] | 160[2] | 0.973 @ 25°C[2] | Freely soluble[2] |

| 2-Amino-1-propanol | CH₃CH(NH₂)CH₂OH | 8[4] | 72-73 (at 11 mmHg)[4] | 0.943 @ 25°C[4] | Soluble[4] |

| N-Methylethanolamine | CH₃NHCH₂CH₂OH | -4.5[1] | 158.1[1] | 0.935[1] | Miscible[1] |

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound itself does not have a chiral center and therefore does not exhibit stereoisomerism. However, some of its constitutional isomers, such as 1-amino-2-propanol and 2-amino-1-propanol, possess a chiral carbon atom and exist as a pair of enantiomers (R and S forms).

| Isomer Name | Chirality | Melting Point (°C) | Boiling Point (°C) | Optical Rotation |

| (S)-(+)-1-Amino-2-propanol | Chiral | 24-26 | 160 | [α]20/D +18° (c=1.8 in H₂O) |

| (R)-(-)-1-Amino-2-propanol | Chiral | 24-26 | 156-157 | [α]20/D -24° (c=1 in H₂O) |

| (S)-(+)-2-Amino-1-propanol | Chiral | - | 72-73 (at 11 mmHg)[8] | [α]20/D +18° (neat)[8] |

| (R)-(-)-2-Amino-1-propanol | Chiral | - | - | [α]D -16.5° (c=1 in H₂O) |

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of a derivative of this compound involves the reaction of this compound with chlorosulfonic acid.

Procedure:

-

An oven-dried 100 mL round-bottomed flask is charged with this compound (11.5 mL, 150 mmol) and anhydrous dichloromethane (B109758) (35 mL).[9]

-

A pressure-equalizing addition funnel is attached, and charged with chlorosulfonic acid (10.5 mL, 159 mmol).[9]

-

The flask is cooled in an ice/water bath, and the chlorosulfonic acid is added dropwise over 30 minutes.[9]

-

A white precipitate forms during the addition.[9]

-

After the addition is complete, the reaction is stirred at 0°C for 20 minutes and then allowed to warm to room temperature over 30 minutes.[9]

-

The mixture is stirred for an additional hour at room temperature.[9]

-

The resulting solid is collected by filtration.[9]

Synthesis of 2-Aminopropanol

A method for the synthesis of 2-aminopropanol is outlined in a patent, involving the ring-opening of propylene (B89431) oxide followed by ammonolysis.

Procedure:

-

Step 1: Synthesis of β-chloropropanol. Propylene oxide is reacted with a hydrochloric acid solution (15-38% mass concentration) at a temperature between -5 and 85°C. The resulting β-chloropropanol is collected by rectification.[10]

-

Step 2: Ammonolysis. The β-chloropropanol is reacted with excess liquid ammonia (B1221849) at 50-200°C under the catalysis of an alkali metal hydrohalide (e.g., KI or NaI) to produce 2-aminopropanol.[10]

Chiral Resolution of Aminopropanol (B1366323) Isomers

The separation of enantiomers of chiral aminopropanols can be achieved through chiral resolution, a process that involves the formation of diastereomeric salts with a chiral resolving agent.

General Procedure for Diastereomeric Salt Crystallization:

-

The racemic mixture of the aminopropanol isomer is reacted with a chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts.

-

These diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

-

The less soluble diastereomer crystallizes out of the solution and is collected.

-

The resolving agent is then removed from the separated diastereomer to yield the pure enantiomer.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between this compound and its constitutional and stereoisomers.

Caption: Isomeric relationships of C₃H₉NO.

References

- 1. N-Methylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Cas 78-96-6,Amino-2-propanol | lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. DL-2-Amino-1-propanol [chembk.com]

- 5. manavchem.com [manavchem.com]

- 6. researchgate.net [researchgate.net]

- 7. METHYLETHANOLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. ( S )-(+)-2-氨基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Amino-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-1-propanol (CAS: 156-87-6), a versatile bifunctional molecule with applications in organic synthesis and drug development. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural features. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to its three-carbon chain bearing amino and hydroxyl functional groups.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by three distinct multiplets corresponding to the three methylene (B1212753) groups, in addition to broad signals for the exchangeable protons of the amino and hydroxyl groups. The chemical shifts can vary slightly depending on the solvent and concentration used.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.73 | Triplet | -CH₂-OH (C1-H) |

| ~2.89 | Triplet | -CH₂-NH₂ (C3-H) |

| ~1.68 | Quintet | -CH₂- (C2-H) |

| Variable (broad) | Singlet | -NH₂ and -OH |

Note: Data compiled from multiple sources. Chemical shifts are approximate and can be influenced by experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum of this compound shows three signals corresponding to the three carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~60-63 | -CH₂-OH (C1) |

| ~39-42 | -CH₂-NH₂ (C3) |

| ~33-35 | -CH₂- (C2) |

Note: Data compiled from multiple sources. Chemical shifts are approximate and can be influenced by experimental conditions.

Experimental Protocol: NMR Spectroscopy

The following provides a typical experimental protocol for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.[1]

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Instrumentation and Parameters (Example using a 300 MHz Spectrometer):

-

Instrument: Bruker AVANCE 300 or equivalent.

-

¹H NMR:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-80 ppm.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine groups, respectively, as well as C-H, C-O, and C-N bond vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H and N-H stretching |

| 2850-2960 | Medium-Strong | C-H stretching |

| ~1600 | Medium | N-H bending (scissoring) |

| ~1465 | Medium | C-H bending |

| 1050-1150 | Strong | C-O stretching |

| ~1060 | Strong | C-N stretching |

Note: Data compiled from multiple sources.[2][3] Peak positions and intensities can vary based on the sampling technique (e.g., neat, KBr pellet, ATR).

Experimental Protocol: FTIR Spectroscopy

A common and convenient method for analyzing liquid samples like this compound is Attenuated Total Reflectance (ATR)-FTIR.

Instrumentation and Parameters:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Sample Application: Apply a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Background Collection: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software automatically performs a Fourier transform on the interferogram.

-

The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

If necessary, an ATR correction can be applied.

FTIR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of 75.11 g/mol , the mass spectrum typically shows a molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 75 | Low | [M]⁺ (Molecular Ion) |

| 57 | Moderate | [M - H₂O]⁺ |

| 44 | Moderate | [CH₂=CH-NH₂]⁺ |

| 30 | High | [CH₂=NH₂]⁺ (Base Peak) |

Note: Data obtained from Electron Ionization (EI) Mass Spectrometry. Fragmentation patterns and intensities can vary with the ionization technique and energy.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Injection Port Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 25-200.

-

Scan Mode: Full scan.

-

Data Analysis:

-

The total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound.

-

The mass spectrum of this peak can be extracted and compared with a reference library (e.g., NIST) for identification.

-

The fragmentation pattern is analyzed to confirm the structure.

GC-MS Experimental Workflow.

References

An In-depth Technical Guide to the Solubility of 3-Amino-1-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-amino-1-propanol, a versatile bifunctional molecule, in various organic solvents. Due to its hydroxyl and primary amine groups, this compound serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility is a critical parameter for reaction kinetics, purification processes, and formulation development.

Qualitative Solubility Profile

This compound is a polar compound, a characteristic that dictates its solubility in different media. It is generally described as being miscible with water and a range of polar organic solvents. However, some sources indicate a more limited solubility in certain chlorinated and less polar solvents. The available qualitative data is summarized in the table below. It is important to note the conflicting reports regarding its solubility in chloroform (B151607) and methanol, where it is described as both "miscible" and "sparingly" or "slightly" soluble, respectively. This highlights the necessity for empirical determination of solubility for specific applications.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Reported Solubility | Citations |

| Alcohols | Methanol | Miscible / Slightly Soluble | [1] |

| Ethanol | Miscible | [1] | |

| Propanol | Miscible | [1] | |

| Butanol | Data not available | ||

| Ketones | Acetone | Miscible | [1] |

| Ethers | Diethyl Ether | Miscible | [1] |

| Chlorinated Solvents | Chloroform | Miscible / Sparingly Soluble | [1] |

| Esters | Ethyl Acetate | Data not available | |

| Aromatic Hydrocarbons | Benzene | Data not available | |

| Toluene | Data not available | ||

| Aliphatic Hydrocarbons | Hexane | Data not available | |

| Amides | Dimethylformamide | Data not available | |

| Sulfoxides | Dimethyl Sulfoxide | Data not available |

Note: "Miscible" implies solubility in all proportions. The lack of available quantitative data in the public domain is a significant gap in the chemical literature for this compound.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is reliable for generating precise quantitative solubility data.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Isothermal shaker bath or magnetic stirrer with hotplate

-

Calibrated thermometer or temperature probe

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Vials with airtight seals

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed vial.

-

Place the vial in an isothermal shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Continuous agitation is crucial.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point of 187-188°C is recommended, and vacuum can be applied to facilitate drying).

-

Periodically remove the vial from the oven and weigh it until a constant mass is achieved, indicating complete solvent evaporation.

-

The final mass represents the amount of this compound that was dissolved in the collected sample.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.

-

g/100 g solvent:

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solute)

-

Solubility = (Mass of dry solute / Mass of solvent) x 100

-

-

Mole fraction (x):

-

Moles of solute = Mass of dry solute / Molar mass of this compound

-

Moles of solvent = Mass of solvent / Molar mass of solvent

-

x = Moles of solute / (Moles of solute + Moles of solvent)

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure, containing both a polar hydroxyl (-OH) group and a polar amino (-NH2) group, allows for the formation of hydrogen bonds. This dictates its high affinity for other polar solvents that can act as hydrogen bond donors or acceptors.

The logical relationship determining the solubility of this compound can be visualized as follows:

References

A Technical Guide to Commercial 3-Amino-1-propanol: Sources, Purity, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for 3-Amino-1-propanol (CAS No. 156-87-6), a versatile amino alcohol crucial in the synthesis of various pharmaceuticals and specialty chemicals. This document details commercially available purity grades, identifies key suppliers, and presents in-depth analytical methodologies for quality assessment, including potential impurities.

Commercial Sources and Purity Grades

This compound is readily available from a multitude of chemical suppliers, each offering various grades tailored to specific applications, from laboratory research to industrial-scale synthesis. The purity of these grades is a critical parameter, directly impacting the outcome of sensitive reactions and the quality of the final products.

The most common grades available are:

-

Synthesis Grade (≥98.0% - 99.0%): Suitable for general laboratory use and as a starting material in multi-step syntheses where subsequent purification steps are involved.

-

Technical Grade: Often supplied in bulk quantities for industrial applications where high purity is not the primary concern. The purity specifications for this grade can vary significantly between suppliers.[1]

-

Analytical Standard (≥99.5%): A high-purity grade intended for use as a reference standard in analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These standards are typically accompanied by a detailed Certificate of Analysis.

The primary methods for determining the purity of this compound are Gas Chromatography (GC), often with a Flame Ionization Detector (FID), and nonaqueous titration.[2]

Comparative Data of Commercial Suppliers

The following table summarizes the purity specifications for this compound from a selection of prominent commercial suppliers. This information is based on publicly available data and is subject to change. It is always recommended to consult the supplier's Certificate of Analysis for lot-specific data.

| Supplier | Product Number(s) | Stated Purity/Grade | Analytical Method(s) |

| Sigma-Aldrich (Merck) | 800423, A61409, PHR1691 | ≥99.0% (GC, for synthesis), ≥99.5% (GC, analytical standard) | Gas Chromatography (GC) |

| Tokyo Chemical Industry (TCI) | A0438 | >99.0% (GC), >99.0% (Nonaqueous Titration) | Gas Chromatography (GC), Nonaqueous Titration |

| BOC Sciences | 156-87-6 | ≥95% | Not specified |

| Otto Chemie Pvt. Ltd. | A 1989 | 99% (GC) | Gas Chromatography (GC) |

| Univar Solutions (distributor for BASF) | 16208024 | Technical Grade | Not specified |

| Loba Chemie | 01072 | 99% (for synthesis) | Not specified |

| FUJIFILM Wako Chemicals | 013-02752, 017-02755 | 98.0+% (Titration) | Titration |

Potential Impurities

Understanding the potential impurity profile of this compound is crucial for its application in pharmaceutical synthesis. Impurities can arise from the manufacturing process or degradation.

Common synthesis routes involve the hydrogenation of 3-hydroxypropionitrile. Potential impurities stemming from this process can include:

-

Unreacted starting materials: 3-hydroxypropionitrile

-

Byproducts of hydrogenation: Dipropanolamine, Tripropanolamine

-

Solvent residues: Depending on the solvent used in the reaction and purification.

Degradation of this compound can occur, particularly in the presence of CO2 and oxygen, leading to the formation of various compounds, including ammonia, 3-(methylamino)-1-propanol, and N,N'-bis(3-hydroxypropyl)-urea.[]

Experimental Protocols for Purity Determination

Accurate determination of this compound purity is essential for quality control. The following sections provide detailed methodologies for the most commonly employed analytical techniques.

Purity Determination by Gas Chromatography (GC-FID)

Gas chromatography with flame ionization detection is a robust method for assessing the purity of volatile compounds like this compound and for identifying and quantifying impurities. The following is a general protocol based on established methods for amino alcohol analysis.[4][5]

Objective: To determine the purity of this compound and quantify any volatile impurities.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary GC column suitable for the analysis of amines, such as a CP-Wax for Volatile Amines and Diamines column (e.g., 25 m x 0.32 mm, 1.2 µm film thickness)[4]

-

Autosampler or manual injection system

-

Data acquisition and processing software

Reagents and Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol (B129727) or dichloromethane)

-

High-purity carrier gas (e.g., hydrogen or helium)

-

High-purity FID gases (hydrogen and air)

Chromatographic Conditions (Example): [4]

-

Column: Agilent CP-Wax for volatile amines and diamines, 0.32 mm x 25 m, 1.2 µm film thickness

-

Oven Temperature: Isothermal at 170 °C

-

Injector: Split injection, 100 mL/min split flow

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Carrier Gas: Hydrogen at a constant pressure of 45 kPa (0.45 bar)

-

Injection Volume: 1 µL

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent (e.g., methanol).

-

Transfer an aliquot of the solution to a GC vial.

-

-

Instrument Setup and Calibration:

-

Set up the GC instrument with the specified chromatographic conditions.

-

Allow the system to stabilize.

-

For quantitative analysis of impurities, a calibration curve should be prepared using certified reference standards of the potential impurities.

-

-

Analysis:

-

Inject the prepared sample onto the GC system.

-

Record the chromatogram.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time (determined by injecting a known standard).

-

Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

-

If external standards for impurities are used, quantify the impurities based on their respective calibration curves.

-

Purity Calculation (Area Percent):

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Purity Determination by Nonaqueous Titration

Nonaqueous titration is a classic and reliable method for determining the concentration of basic substances like this compound.

Objective: To determine the assay of this compound by titrating its basic amino group with a standardized acid in a nonaqueous solvent.

Apparatus:

-

Burette (50 mL)

-

Potentiometer with a suitable electrode system (e.g., glass and calomel (B162337) electrodes) or a visual indicator.

-

Magnetic stirrer and stir bar

-

Analytical balance

Reagents and Materials:

-

This compound sample

-

Glacial acetic acid (anhydrous)

-

Perchloric acid, 0.1 N in glacial acetic acid (standardized)

-

Crystal violet indicator solution (0.5% w/v in glacial acetic acid)

Procedure:

-

Standardization of 0.1 N Perchloric Acid:

-

Accurately weigh about 0.5 g of primary standard potassium hydrogen phthalate (B1215562) (previously dried at 120 °C for 2 hours) and dissolve it in 50 mL of glacial acetic acid.

-

Add 2-3 drops of crystal violet indicator solution.

-

Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.

-

Calculate the normality of the perchloric acid solution.

-

-

Titration of this compound:

-

Accurately weigh approximately 0.3 g of the this compound sample into a clean, dry 250 mL beaker.

-

Dissolve the sample in 50 mL of glacial acetic acid.

-

Add 2-3 drops of crystal violet indicator solution.

-

Titrate with the standardized 0.1 N perchloric acid solution to the same blue-green endpoint as in the standardization.

-

Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.

-

Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

-

Calculation:

Purity (%) = [(V - Vb) x N x MW] / (W x 10)

Where:

-

V = Volume of perchloric acid consumed by the sample (mL)

-

Vb = Volume of perchloric acid consumed by the blank (mL)

-

N = Normality of the perchloric acid solution

-

MW = Molecular weight of this compound (75.11 g/mol )

-

W = Weight of the this compound sample (g)

Visualizations

Logical Workflow for Quality Control

The following diagram illustrates the logical workflow for the quality control of incoming this compound raw material.

References

A Comprehensive Technical Guide to the Reactivity of 3-Amino-1-propanol with Common Reagents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-1-propanol (H₂N(CH₂)₃OH) is a versatile bifunctional molecule possessing both a primary amine and a primary alcohol functional group. This unique structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science. Its reactivity is characterized by the nucleophilicity of the amino and hydroxyl groups, which can be selectively targeted under appropriate reaction conditions. This guide provides an in-depth analysis of the reactivity of this compound with common classes of reagents, including acylating agents, alkylating agents, oxidizing agents, and carbonyl compounds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Acylation Reactions: A Tale of Two Nucleophiles

The presence of both a primary amine and a primary hydroxyl group in this compound introduces the challenge and opportunity of selective acylation. The relative nucleophilicity of the amine and hydroxyl groups dictates the outcome of the reaction, which can be tuned by controlling the reaction conditions.

N-Acylation vs. O-Acylation

Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation under neutral or basic conditions. However, under acidic conditions, the amine is protonated to form a non-nucleophilic ammonium (B1175870) salt, allowing for selective O-acylation.

dot

Caption: Chemoselectivity in the acylation of this compound.

Quantitative Data on Acylation Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

| Acetic Anhydride (B1165640) | Neat, 0°C to rt | N-(3-hydroxypropyl)acetamide | ~90% | General procedure |

| Acetic Anhydride | Perchloric acid, Acetic acid | 3-Aminopropyl acetate (B1210297) | High | [1] |

| Benzoyl Chloride | Aq. NaOH, 0-5°C | N-(3-hydroxypropyl)benzamide | >95% | Schotten-Baumann conditions |

| Propionyl Chloride | CH₂Cl₂, Triethylamine (B128534), 0°C | N-(3-hydroxypropyl)propionamide | 84% | [2] |

Experimental Protocols

Protocol 1: Synthesis of N-(3-hydroxypropyl)acetamide (N-Acylation)

-

In a round-bottom flask equipped with a magnetic stirrer, place this compound (1.0 eq).

-

Cool the flask in an ice bath.

-

Slowly add acetic anhydride (1.05 eq) dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

The product can be purified by vacuum distillation.

Protocol 2: Synthesis of 3-Aminopropyl acetate (O-Acylation)

-

To a solution of this compound (1.0 eq) in glacial acetic acid, add a catalytic amount of a strong acid such as perchloric acid or sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 12-24 hours.

-

The product can be isolated by precipitation as a salt (e.g., hydrochloride) by adding a suitable solvent like diethyl ether.[1]

Alkylation and Reductive Amination

The amino group of this compound readily undergoes alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation. A more controlled method for introducing alkyl groups is reductive amination.

N-Alkylation

Direct alkylation with alkyl halides can produce mono-, di-, and even tri-alkylated products. Selective mono-alkylation can be challenging. A method for selective mono-N-alkylation of 3-amino alcohols involves the formation of a stable chelate with 9-BBN (9-borabicyclo[3.3.1]nonane).[3]

Reductive Amination

Reductive amination involves the reaction of this compound with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method offers high yields and selectivity.[4][5]

dot

Caption: General workflow for reductive amination.

Quantitative Data on Alkylation and Reductive Amination

| Reagent(s) | Conditions | Product | Yield (%) | Reference |

| Methyl Iodide, K₂CO₃ | Acetonitrile, reflux | Mixture of N-methylated products | Variable | General procedure |

| Acetone (B3395972), NaBH₄ | Methanol (B129727), rt | N-isopropyl-3-amino-1-propanol | Good to high | [4][6] |

| Benzaldehyde, NaBH₃CN | Methanol, pH 6-7 | N-benzyl-3-amino-1-propanol | High | General procedure |

Experimental Protocol

Protocol 3: Reductive Amination with Acetone

-

In a round-bottom flask, dissolve this compound (1.0 eq) and acetone (1.2 eq) in methanol.

-

Stir the solution at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (B1222165) (NaBH₄) (1.5 eq) in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Oxidation Reactions: Targeting the Hydroxyl and Amino Groups

The primary alcohol and primary amine functionalities of this compound can be oxidized using a variety of reagents. The choice of oxidant and reaction conditions determines the nature of the product.

Oxidation of the Hydroxyl Group

Mild oxidation of the primary alcohol can yield 3-aminopropanal, while stronger oxidizing agents will lead to the formation of β-alanine (3-aminopropanoic acid).

-

Mild Oxidation (to Aldehyde): Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are suitable for this transformation.[7][8][9]

-

Strong Oxidation (to Carboxylic Acid): Jones reagent (CrO₃/H₂SO₄ in acetone) or potassium permanganate (B83412) (KMnO₄) can be used to oxidize the alcohol to a carboxylic acid.[10][11]

Oxidation of the Amino Group

The primary amine can also be oxidized, for example, to a nitro group, although this often requires specific and potent oxidizing agents.

dot

Caption: Oxidation pathways of this compound.

Quantitative Data on Oxidation Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

| Oxalyl chloride, DMSO, Et₃N | CH₂Cl₂, -78°C | 3-Aminopropanal | High (general) | [7][8][9] |

| CrO₃, H₂SO₄, Acetone | 0°C to rt | β-Alanine | Moderate to high (general) | [10][11] |

| KMnO₄ | Water, 60°C | β-Alanine | Not specified | [12] |

Experimental Protocols

Protocol 4: Swern Oxidation to 3-Aminopropanal (Amine group protected)

Note: The free amine will react with the Swern reagent. This protocol assumes the amine is protected (e.g., as a carbamate).

-

To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (B109758) (DCM) at -78°C, slowly add dimethyl sulfoxide (B87167) (DMSO) (2.2 eq).

-

Stir the mixture for 15 minutes.

-

Add a solution of N-protected this compound (1.0 eq) in DCM dropwise.

-

Stir for 30 minutes at -78°C.

-

Add triethylamine (5.0 eq) and stir for another 30 minutes at -78°C.

-